molecular formula C4H7N3O2 B12795397 1,2-Dimethyl-1,2,4-triazolidine-3,5-dione CAS No. 5302-26-1

1,2-Dimethyl-1,2,4-triazolidine-3,5-dione

Cat. No.: B12795397
CAS No.: 5302-26-1
M. Wt: 129.12 g/mol
InChI Key: YBYOSHLIDYZJAD-UHFFFAOYSA-N
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Description

1,2-Dimethyl-1,2,4-triazolidine-3,5-dione is a heterocyclic compound with the molecular formula C4H7N3O2. It is a derivative of triazolidine and is characterized by the presence of two methyl groups at the 1 and 2 positions, and two carbonyl groups at the 3 and 5 positions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dimethyl-1,2,4-triazolidine-3,5-dione can be synthesized through the reaction of dimethylhydrazine with phosgene, followed by cyclization. The reaction typically involves the following steps:

    Reaction of Dimethylhydrazine with Phosgene: Dimethylhydrazine is reacted with phosgene to form an intermediate compound.

    Cyclization: The intermediate compound undergoes cyclization to form this compound.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically involves:

    Large-Scale Reaction: The reaction of dimethylhydrazine with phosgene is carried out in large reactors.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-1,2,4-triazolidine-3,5-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation Reagents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction Reagents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Oxidation of this compound can produce corresponding oxides.

    Reduction: Reduction can yield reduced forms of the compound.

    Substitution: Substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1,2-Dimethyl-1,2,4-triazolidine-3,5-dione has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-1,2,4-triazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and proteins, depending on the context. For example:

    Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Pathway Modulation: The compound can modulate signaling pathways involved in cell growth, apoptosis, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dimethyl-1,2,4-triazolidine-3,5-dione: Similar in structure but with different substitution patterns.

    1,2,4-Triazolidine-3,5-dione: Lacks the methyl groups present in 1,2-Dimethyl-1,2,4-triazolidine-3,5-dione.

    4-Phenyl-1,2,4-triazoline-3,5-dione: Contains a phenyl group instead of methyl groups.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its stability and reactivity make it a valuable compound for various applications in research and industry.

Properties

CAS No.

5302-26-1

Molecular Formula

C4H7N3O2

Molecular Weight

129.12 g/mol

IUPAC Name

1,2-dimethyl-1,2,4-triazolidine-3,5-dione

InChI

InChI=1S/C4H7N3O2/c1-6-3(8)5-4(9)7(6)2/h1-2H3,(H,5,8,9)

InChI Key

YBYOSHLIDYZJAD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)NC(=O)N1C

Origin of Product

United States

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